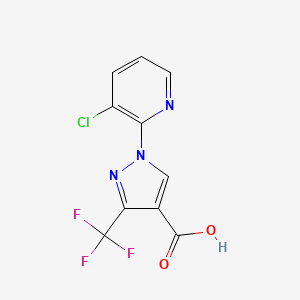
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that serves as a key intermediate in the synthesis of various insecticides and potentially other biologically active compounds. The presence of the pyrazole ring, chloropyridinyl, and trifluoromethyl groups suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related pyrazole compounds has been explored in several studies. For instance, a method for synthesizing 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, a compound with a similar structure, was developed as an intermediate for a new insecticide. The synthesis involved a reaction of 3-chloro-2-hydrazinopyridine with 1-trifluoro-2,4-pentanedione, followed by bromination, hydrolysis, and oxidation, achieving a total yield of 37.4% . Another study reported the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlorantraniliprole, an insecticide. This synthesis involved several steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, with an overall yield of 41.3% .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were characterized using these methods, and their structures were determined . Similarly, the structure of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester were elucidated using single-crystal X-ray analysis .
Chemical Reactions Analysis
Pyrazole compounds can undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide via reaction with acid chloride and 2,3-diaminopyridine. The reaction mechanism was examined theoretically . Another study synthesized a series of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through acyl chlorination and amidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The insecticidal and fungicidal activities of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were evaluated, indicating potential biological applications . The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were investigated, showing that absorption and emission maxima were less correlated with substituent groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized using NMR, IR spectroscopy, and HRMS analyses. X-ray diffraction and density-functional-theory (DFT) calculations have been employed to study their molecular structure (Shen et al., 2012).
Chemical Reactions and Derivatives
- Research has focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, demonstrating their potential in producing various chemical structures with different properties (Yıldırım et al., 2005).
Intermediate for Insecticide Synthesis
- This compound is a key intermediate in synthesizing new ryanodine acceptor activator insecticides, showcasing its importance in agricultural chemistry (Hai-jun, 2009).
Biological Activities
- Derivatives of this compound have shown potential in biological applications, with some displaying insecticidal and fungicidal activities. This highlights their relevance in developing new agrochemical products (Zhang et al., 2019).
Optical and Spectroscopic Properties
- Studies on derivatives of this compound have explored their optical properties, contributing to fields like material science and spectroscopy (Ge et al., 2014).
Crystal Structure and Anticancer Activity
- Research on the crystal structures and anticancer activity of novel complexes based on derivatives of this compound offers insights into its potential applications in medicinal chemistry (Qiao et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-4-5(9(18)19)7(16-17)10(12,13)14/h1-4H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQLGHSXFCHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

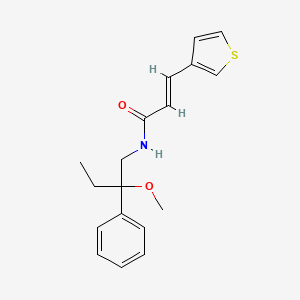
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
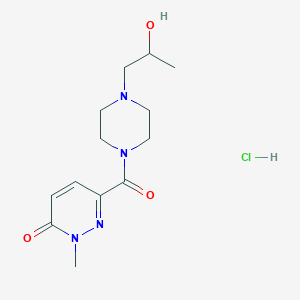
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
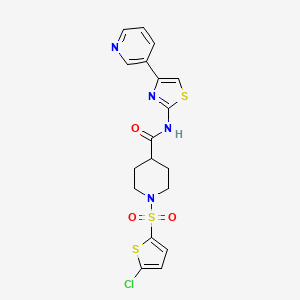
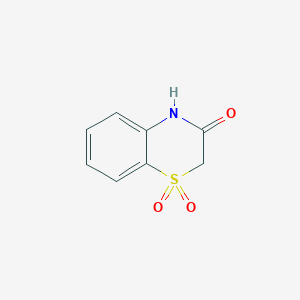
![1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2510771.png)
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
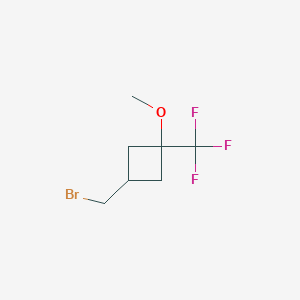
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)